molecular formula C15H11FN2O3 B15027872 (5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

Cat. No.: B15027872
M. Wt: 286.26 g/mol
InChI Key: LFMDOBDZTHUCLD-MDWZMJQESA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with a suitable furan-2-carbaldehyde derivative under acidic or basic conditions. The reaction is followed by cyclization to form the imidazolidine-2,4-dione ring. Common reagents used in this synthesis include acetic acid, sodium hydroxide, and various solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione
  • (5E)-3-(2-methylbenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-3-(2-fluorobenzyl)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C15H11FN2O3/c16-12-6-2-1-4-10(12)9-18-14(19)13(17-15(18)20)8-11-5-3-7-21-11/h1-8H,9H2,(H,17,20)/b13-8+

InChI Key

LFMDOBDZTHUCLD-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)NC2=O)F

Origin of Product

United States

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